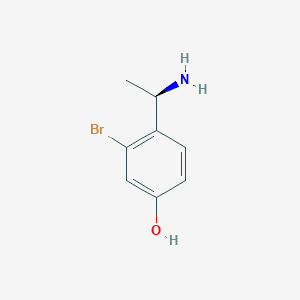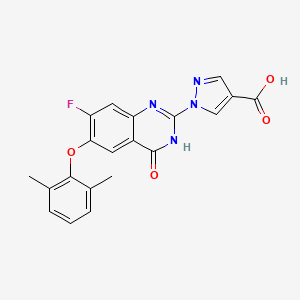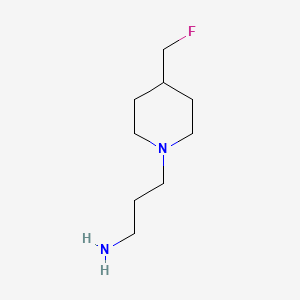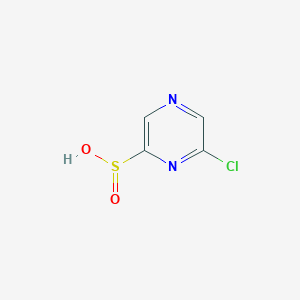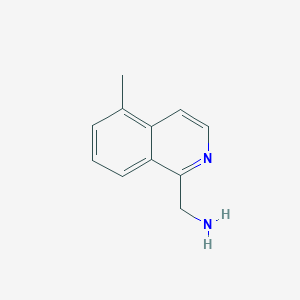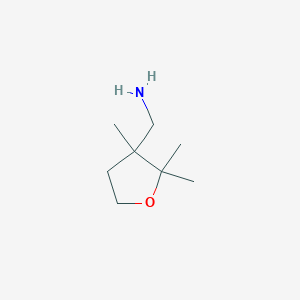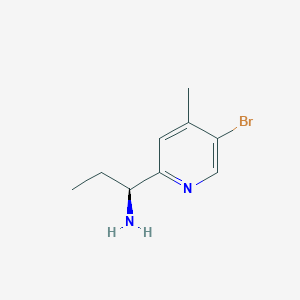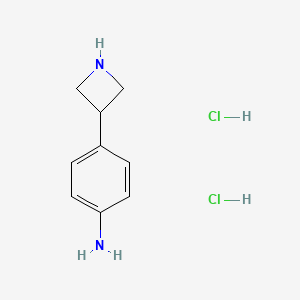![molecular formula C15H12Br3N3O B12975933 2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: , also known by its CAS number 291539-98-5 , is a complex heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHBrClN
Molecular Weight: 508.43 g/mol
Melting Point: Not available
Density: Not available
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,4,6-tribromoaniline with 2,3-dibromopropionitrile to form the desired product. The detailed reaction conditions and mechanisms are beyond the scope of this article, but it’s fascinating how chemists manipulate molecules to create intricate structures.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods prioritize efficiency and scalability. Large-scale production of this compound may involve continuous flow processes, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Reduction: Can be reduced to form different derivatives.
Bromine: Used for halogenation reactions.
Hydrogenation Catalysts: Employed in reduction processes.
Strong Bases: Facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Researchers have explored various derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Used as a building block for more complex molecules.
Pharmaceutical Research: Investigated for potential drug candidates due to its structural diversity.
Biological Activity: Studied for its effects on cellular processes.
Target Identification: Researchers explore its interactions with biological macromolecules.
Materials Science: May find applications in materials with specific properties.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Eigenschaften
Molekularformel |
C15H12Br3N3O |
|---|---|
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H12Br3N3O/c1-6-7(2)21(13-10(17)4-9(16)5-11(13)18)14-12(6)15(22)20-8(3)19-14/h4-5H,1-3H3,(H,19,20,22) |
InChI-Schlüssel |
JHAXAANNLAMWEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=C(C=C(C=C3Br)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
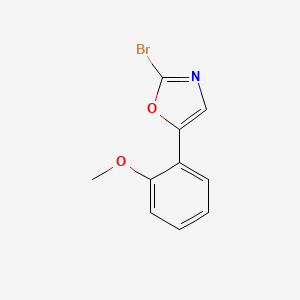
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

